N-[3-(oxan-4-yloxy)propyl]prop-2-enamide
Description
N-[3-(Oxan-4-yloxy)propyl]prop-2-enamide is a synthetic acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 3-(oxan-4-yloxy)propyl group. The oxan-4-yloxy moiety (tetrahydropyran-4-yloxy) introduces a cyclic ether functionality, which may enhance hydrophilicity and metabolic stability compared to linear or aromatic substituents.
Properties
IUPAC Name |
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-11(13)12-6-3-7-15-10-4-8-14-9-5-10/h2,10H,1,3-9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQONOAKRTUOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOC1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and application of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process may include optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxane derivatives with additional oxygen atoms, while reduction reactions may yield more saturated compounds.
Scientific Research Applications
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The prop-2-enamide core is common among the compounds discussed below. Variations in the substituent on the propyl chain significantly influence physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Hydrophilicity: The oxan-4-yloxy group introduces a polar ether linkage, likely increasing water solubility compared to dimethylamino (basic) or thiophene (aromatic) substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
